molecular formula C12H8O6 B076001 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone CAS No. 13379-24-3

6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone

Cat. No. B076001
CAS RN: 13379-24-3
M. Wt: 248.19 g/mol
InChI Key: BWWXNOMEDUJQBO-UHFFFAOYSA-N
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Description

6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone, also known as menadione, is a synthetic derivative of vitamin K. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is widely used in scientific research due to its ability to act as a cofactor for enzymes involved in the biosynthesis of blood coagulation factors.

Mechanism of Action

Menadione acts as a cofactor for enzymes involved in the biosynthesis of blood coagulation factors. It also has antioxidant properties and may play a role in the prevention of oxidative stress. Menadione has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Menadione has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes involved in the biosynthesis of blood coagulation factors, as well as genes involved in the regulation of oxidative stress. Menadione has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

Menadione is widely used in scientific research due to its ability to act as a cofactor for enzymes involved in the biosynthesis of blood coagulation factors. However, 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone can be toxic at high concentrations and may cause oxidative stress. Care should be taken when handling 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone in the laboratory.

Future Directions

There are many potential future directions for research involving 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone. One area of interest is the role of 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone in the regulation of gene expression. Another area of interest is the potential use of 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone as a treatment for cancer. Further research is needed to fully understand the biochemical and physiological effects of 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone and its potential applications in medicine and biotechnology.

Synthesis Methods

Menadione can be synthesized through a variety of methods, including the reaction of 1,4-naphthoquinone with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-methyl-1,4-naphthoquinone with acetic anhydride and aluminum chloride.

Scientific Research Applications

Menadione has been extensively studied for its role in the biosynthesis of blood coagulation factors. It has also been shown to have antioxidant properties and may play a role in the prevention of oxidative stress. Menadione has been used in research to investigate its potential as a treatment for cancer, as well as its role in the regulation of gene expression.

properties

CAS RN

13379-24-3

Product Name

6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

IUPAC Name

6-acetyl-4,5,8-trihydroxynaphthalene-1,2-dione

InChI

InChI=1S/C12H8O6/c1-4(13)5-2-6(14)10-9(11(5)17)7(15)3-8(16)12(10)18/h2-3,14-15,17H,1H3

InChI Key

BWWXNOMEDUJQBO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C2C(=C1O)C(=CC(=O)C2=O)O)O

Canonical SMILES

CC(=O)C1=CC(=C2C(=C1O)C(=CC(=O)C2=O)O)O

Origin of Product

United States

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